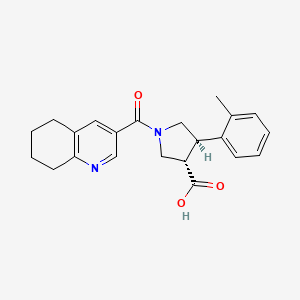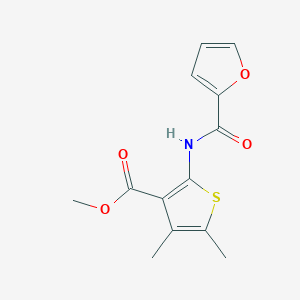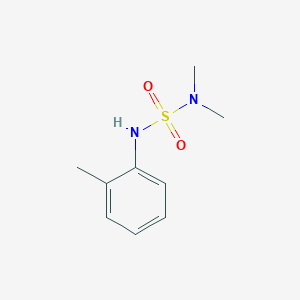
N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-3,5-dihydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of hydrazone compounds typically involves the condensation reaction of hydrazides with aldehydes or ketones. For example, the synthesis of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide and similar compounds has been detailed, showcasing steps that likely mirror what would be used for our compound of interest. These methods emphasize the use of FT-IR, NMR, and X-ray diffraction for characterization, suggesting a pathway that could be applied for the synthesis of "N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-3,5-dihydroxybenzohydrazide" (Karrouchi et al., 2021).
Molecular Structure Analysis
The molecular structure of hydrazones is often elucidated using spectroscopic methods and single-crystal X-ray diffraction. The E-configuration of the hydrazonoic group and its electronic properties, such as dipole moments and atomic charges, play significant roles in the compound's reactivity and interactions. For instance, studies on compounds like E-MBPC have used B3LYP/6-311++G** calculations to optimize theoretical structures, providing a framework for understanding the molecular structure of our target compound (Karrouchi et al., 2021).
Chemical Reactions and Properties
Hydrazone compounds engage in various chemical reactions, displaying nucleophilic sites that could potentially be involved in further chemical synthesis or modification. The reactivity of these compounds is influenced by their molecular structure, as seen in their NBO and MEP analyses. For example, E-MBPC shows specific reactivity patterns that could be analogous to our compound, suggesting potential pathways for chemical transformations (Karrouchi et al., 2021).
Physical Properties Analysis
The physical properties of hydrazones, including solvation energies and vibrational modes, are critical for understanding their behavior in different environments. The solvation energy, in particular, indicates how the compound interacts with solvents, which is essential for dissolution and reaction conditions. For compounds similar to our target, studies provide insights into their solvation and vibrational properties, offering a basis for predicting the physical behavior of "N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-3,5-dihydroxybenzohydrazide" (Karrouchi et al., 2021).
Chemical Properties Analysis
The chemical properties of hydrazones can be complex, involving various interaction sites for nucleophilic and electrophilic attacks. These interactions define the compound's reactivity towards other chemicals, which is pivotal for its application in synthesis and potential biological activities. Investigations into compounds like E-MBPC reveal detailed chemical properties that can help infer the behavior of our compound of interest (Karrouchi et al., 2021).
Scientific Research Applications
Stabilization of Metal Complexes
NHCs have been utilized to stabilize metal complexes in high oxidation states, demonstrating a novel Cl-Ccarbene bonding interaction. This highlights the potential for N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-3,5-dihydroxybenzohydrazide to act similarly in stabilizing metal complexes, potentially enhancing their utility in catalysis and material science. The study by Abernethy et al. (2003) presents a highly stable NHC complex of trichloro-oxo-vanadium(V) showcasing these interactions (Abernethy et al., 2003).
Coordination Chemistry
The coordination chemistry of hydrazone ligands with various transition metals has been explored, indicating that these ligands can form complexes with metals such as copper(II), nickel(II), and cobalt(II) among others. These complexes were characterized through various spectroscopic techniques, suggesting potential applications in catalysis, material science, and possibly as antimicrobial agents. Fouda et al. (2008) discuss the synthesis and characterization of a hydrazone ligand containing antipyrine and its transition metal complexes, which could parallel the research applications of N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-3,5-dihydroxybenzohydrazide (Fouda et al., 2008).
Antibacterial and Antifungal Activities
Hydrazone compounds and their vanadium(V) complexes have shown antimicrobial activity against various bacteria and fungi. This suggests that related compounds, including N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-3,5-dihydroxybenzohydrazide, may also possess similar bioactive properties, making them of interest for pharmaceutical research and development. The study by He et al. (2018) on vanadium(V) complexes derived from halido-substituted tridentate hydrazone compounds underlines this potential (He et al., 2018).
Organocatalysis
NHCs have been found to be efficient and selective catalysts for the dehydrogenative coupling of silanes and hydroxyl groups, forming Si-O bonds under mild and solvent-free conditions. This application could extend to compounds like N'-(3,7-dimethyl-2,6-octadien-1-ylidene)-3,5-dihydroxybenzohydrazide, suggesting potential uses in organic synthesis and material science. Gao and Cui (2013) provide insights into the utility of NHCs as organocatalysts for dehydrogenative coupling, which could hint at similar applications (Gao & Cui, 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-[(2E)-3,7-dimethylocta-2,6-dienylidene]amino]-3,5-dihydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-12(2)5-4-6-13(3)7-8-18-19-17(22)14-9-15(20)11-16(21)10-14/h5,7-11,20-21H,4,6H2,1-3H3,(H,19,22)/b13-7+,18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJRTTHNPRCYMM-ZGCGSHIDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CC=NNC(=O)C1=CC(=CC(=C1)O)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/C=N/NC(=O)C1=CC(=CC(=C1)O)O)/C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1E,2E)-3,7-dimethylocta-2,6-dien-1-ylidene]-3,5-dihydroxybenzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5560439.png)


![N-(3,5-difluorophenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5560457.png)

![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)
![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

![5-{3-[4-(2-chlorophenyl)-3-oxo-1-piperazinyl]-3-oxopropyl}-2,4-imidazolidinedione](/img/structure/B5560498.png)

![4-bromo-3,5-dimethyl-1-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-1H-pyrazole](/img/structure/B5560513.png)
![(1R*,3S*)-7-[(3-chloro-2-thienyl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560519.png)
![methyl [(7-methoxy-4-methyl-2-quinazolinyl)thio]acetate](/img/structure/B5560525.png)